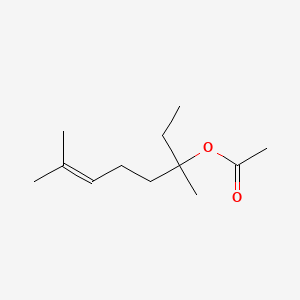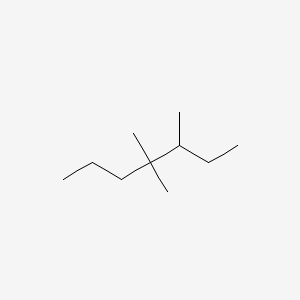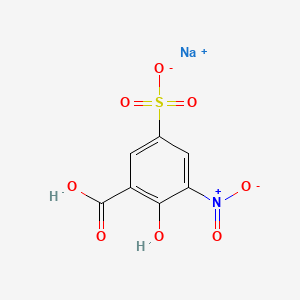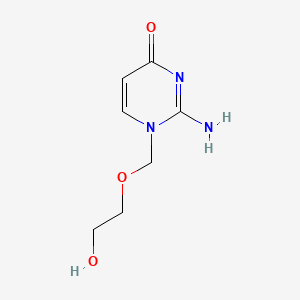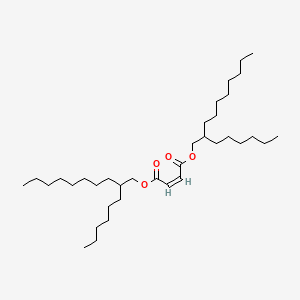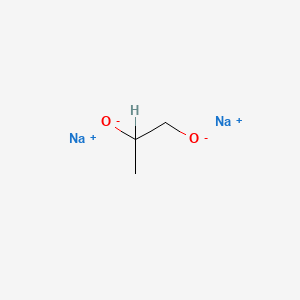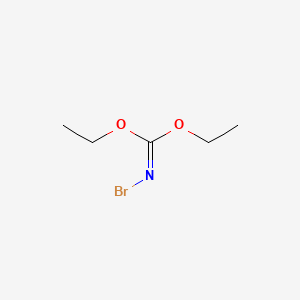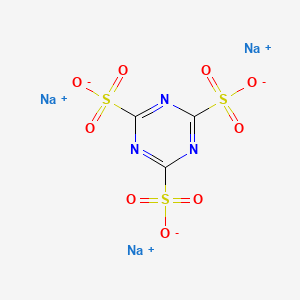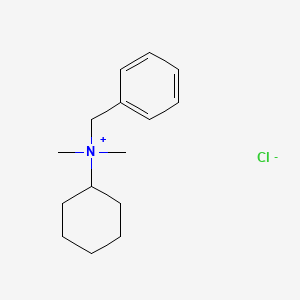
Chloride (36Cl(1-))
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloride (36Cl(1-)) is a radioactive isotope of chlorine. Chlorine has two stable isotopes and one naturally occurring radioactive isotope, the cosmogenic isotope 36Cl. This isotope has a half-life of approximately 301,300 years . Chloride is the thermodynamically favored form of chlorine under virtually all terrestrial aqueous conditions . The negative charge of the chloride anion discourages adsorption onto silicate surfaces, making it highly mobile in aqueous systems .
Vorbereitungsmethoden
Chloride (36Cl(1-)) is produced in the atmosphere by spallation of 36Ar by interactions with cosmic ray protons . In the top meter of the lithosphere, it is generated primarily by thermal neutron activation of 35Cl and spallation of 39K and 40Ca . In the subsurface environment, muon capture by 40Ca becomes more important . Industrially, chloride can be extracted and purified from silicate or carbonate rock samples to produce silver chloride for accelerator mass spectrometry analysis . The process involves dissolution, precipitation, and separation steps to isolate chloride from other elements .
Analyse Chemischer Reaktionen
Chloride (36Cl(1-)) undergoes several types of reactions, including:
Oxidation: Chloride can be oxidized to chlorine gas (Cl2) under certain conditions.
Reduction: Chlorine gas can be reduced back to chloride ions.
Substitution: Chloride ions can participate in nucleophilic substitution reactions, where they replace other leaving groups in organic compounds.
Common reagents used in these reactions include silver nitrate (AgNO3) for precipitation of silver chloride (AgCl) and various acids and bases for dissolution and separation . Major products formed from these reactions include chlorine gas, silver chloride, and various organic chlorides .
Wissenschaftliche Forschungsanwendungen
Chloride (36Cl(1-)) has a wide range of scientific research applications:
Geological Dating: Due to its long half-life, 36Cl is used for dating groundwater with subsurface residence times up to one million years.
Hydrological Tracing: It is extensively used as a hydrological tracer to study the movement of water in the environment.
Nuclear Waste Management: 36Cl is present in some types of nuclear waste and is used to study the behavior and fate of radioactive contaminants.
Cosmogenic Isotope Geochemistry: It is used to estimate the accumulation time of chloride in closed-basin lakes and to date surface exposure of rocks.
Wirkmechanismus
The chloride anion is an extraordinarily stable ionic species. Its negative charge discourages adsorption onto silicate surfaces, making it highly mobile in aqueous systems . In biological systems, chloride ions play a crucial role in maintaining osmotic balance and electrical neutrality . They are involved in various cellular processes, including the regulation of cell volume and the transmission of nerve impulses .
Vergleich Mit ähnlichen Verbindungen
Chloride (36Cl(1-)) is unique due to its long half-life and radioactive nature. Similar compounds include:
Chlorine-35 (35Cl): A stable isotope of chlorine.
Chlorine-37 (37Cl): Another stable isotope of chlorine.
Chlorine-36 (36Cl): The non-ionic form of the radioactive isotope.
Compared to its stable counterparts, 36Cl is used primarily in scientific research due to its radioactive properties and long half-life .
Eigenschaften
CAS-Nummer |
20193-13-9 |
|---|---|
Molekularformel |
Cl- |
Molekulargewicht |
35.9683068 g/mol |
IUPAC-Name |
chlorine-36(1-) |
InChI |
InChI=1S/ClH/h1H/p-1/i1+1 |
InChI-Schlüssel |
VEXZGXHMUGYJMC-OUBTZVSYSA-M |
Isomerische SMILES |
[36Cl-] |
Kanonische SMILES |
[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[3-(Dodecyloxy)-2-hydroxypropoxy]propanol](/img/structure/B12657957.png)
